molecular formula C30H14N4O5S2 B11542169 5,5'-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione]

5,5'-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B11542169
M. Wt: 574.6 g/mol
InChI Key: YPPGXLBIFDZMOQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a benzothiazole moiety and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of o-phthalic acid with 2-aminothiophenol under microwave irradiation . This method allows for efficient formation of the benzothiazole ring system and the isoindole structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of microwave irradiation in the laboratory synthesis suggests that similar techniques could be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of benzothiazole and isoindole structures, which confer distinct chemical and physical properties

Properties

Molecular Formula

C30H14N4O5S2

Molecular Weight

574.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[2-(1,3-benzothiazol-2-yl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione

InChI

InChI=1S/C30H14N4O5S2/c35-25-17-11-9-15(13-19(17)27(37)33(25)29-31-21-5-1-3-7-23(21)40-29)39-16-10-12-18-20(14-16)28(38)34(26(18)36)30-32-22-6-2-4-8-24(22)41-30/h1-14H

InChI Key

YPPGXLBIFDZMOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=NC8=CC=CC=C8S7

Origin of Product

United States

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